

A Technical Guide to Sulfo-NHS-LC-Biotin: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-NHS-LC-Biotin sodium*

Cat. No.: *B12352772*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-NHS-LC-Biotin, a key reagent in bioconjugation and molecular biology. It details the reagent's chemical properties, outlines its primary applications, and provides comprehensive experimental protocols for its use in cell surface protein labeling, antibody biotinylation, and vascular permeability assays.

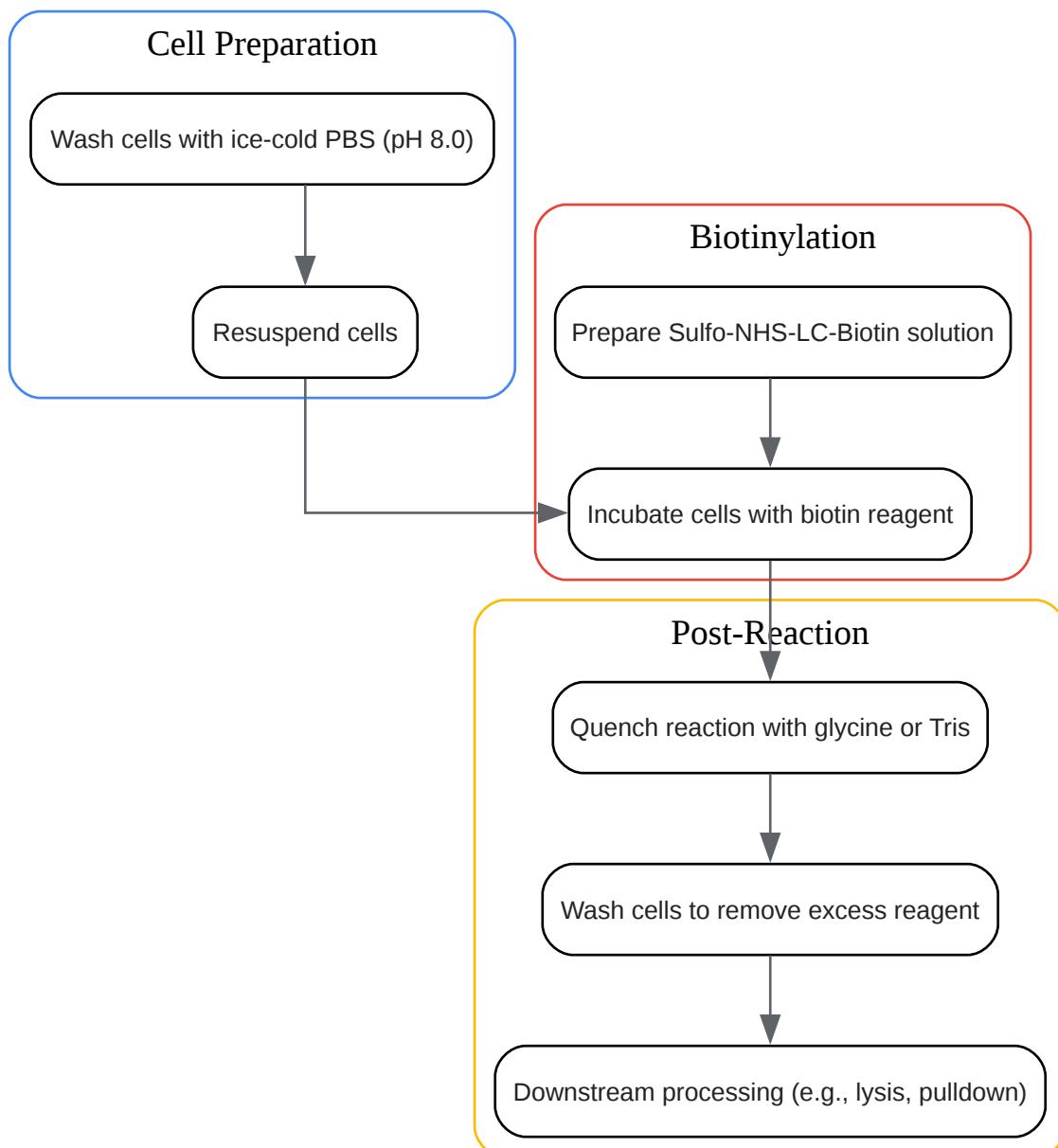
Core Properties of Sulfo-NHS-LC-Biotin Sodium

Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a water-soluble and amine-reactive biotinylation reagent. Its key features include a long spacer arm to reduce steric hindrance and a sulfonate group on the N-hydroxysuccinimide (NHS) ester, which renders the molecule membrane-impermeable.^{[1][2][3]} This property is particularly advantageous for the specific labeling of cell surface proteins on living cells.^{[1][2]}

Property	Value	References
CAS Number	191671-46-2	[4] [5] [6] [7] [8]
Molecular Weight	556.59 g/mol	[4] [7] [8]
Synonyms	Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate	[5] [9] [10]
Spacer Arm Length	22.4 Å	[6]
Reactivity	Primary amines (-NH ₂) at pH 7-9	[1] [10]
Solubility	Water, DMSO, DMF	[1] [10]

Experimental Protocols

This section provides detailed methodologies for the key applications of Sulfo-NHS-LC-Biotin.


Cell Surface Protein Biotinylation

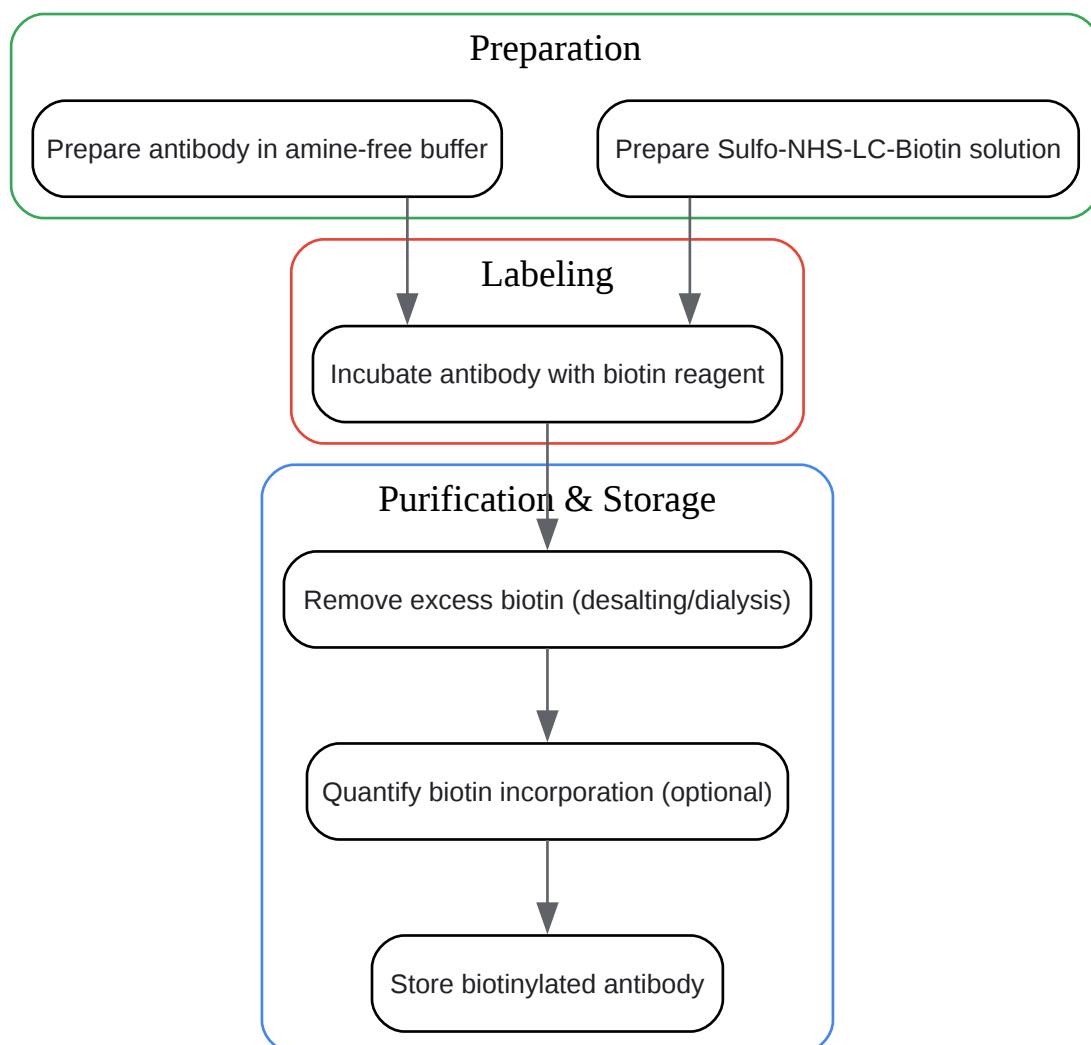
This protocol describes the labeling of proteins on the surface of intact cells. The membrane impermeability of Sulfo-NHS-LC-Biotin ensures that only extracellularly exposed proteins are biotinylated.[\[1\]](#)[\[2\]](#)

Methodology:

- **Cell Preparation:** Wash cultured cells (adherent or in suspension) three times with ice-cold phosphate-buffered saline (PBS), pH 8.0, to remove any amine-containing culture media.[\[8\]](#)[\[11\]](#)[\[12\]](#)
- **Cell Resuspension:** Resuspend the cells at a concentration of approximately 25×10^6 cells/mL in ice-cold PBS, pH 8.0.[\[8\]](#)[\[11\]](#)[\[12\]](#)

- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-LC-Biotin in water.
- Biotinylation Reaction: Add the Sulfo-NHS-LC-Biotin stock solution to the cell suspension to a final concentration of 2 mM.^{[8][11]} Incubate for 30 minutes at room temperature or on ice. Incubation at 4°C can help reduce the internalization of the biotin reagent.^{[11][12]}
- Quenching: To stop the reaction, add a quenching buffer, such as PBS containing 100 mM glycine or 50 mM Tris, and incubate for 10 minutes at 4°C.^[4]
- Final Washes: Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.^[11]
- Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as affinity purification of labeled proteins using streptavidin-agarose beads.

[Click to download full resolution via product page](#)


Experimental workflow for cell surface protein biotinylation.

Antibody Biotinylation

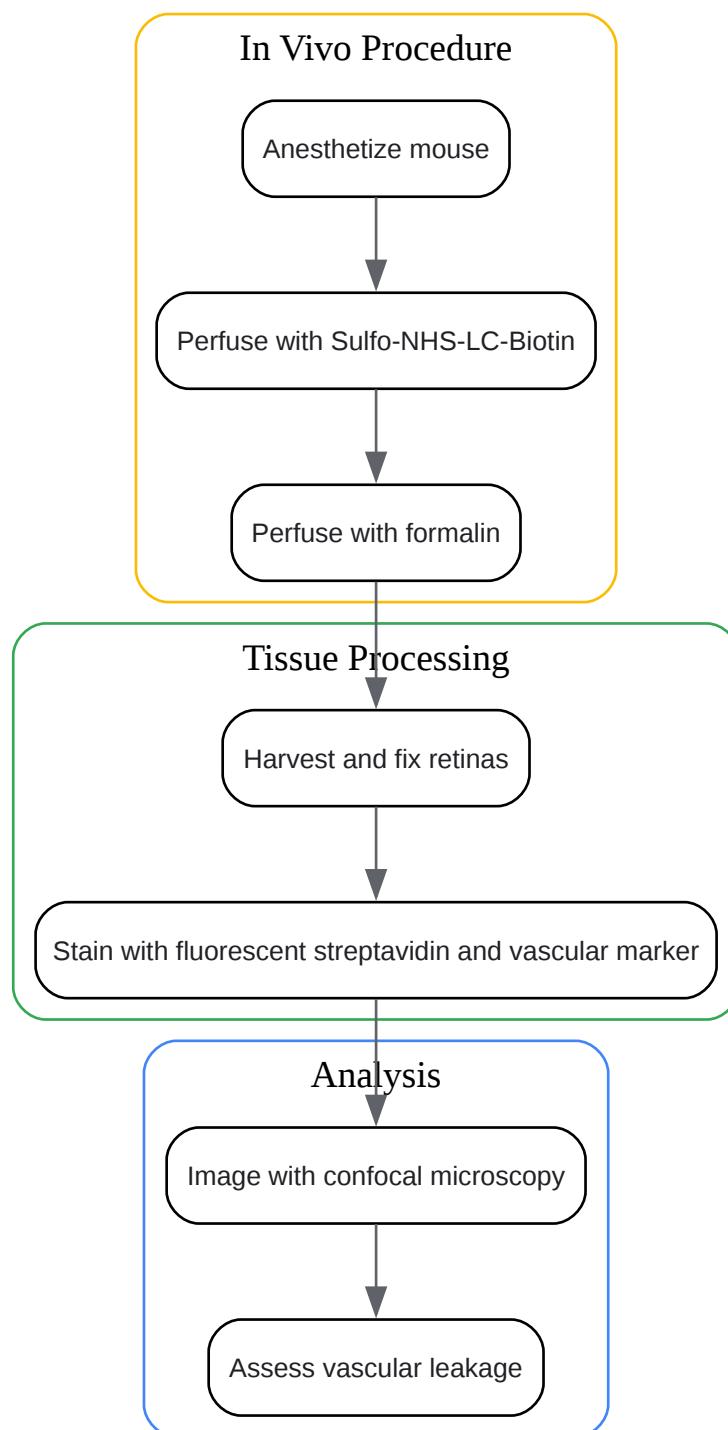
This protocol outlines the procedure for labeling antibodies with Sulfo-NHS-LC-Biotin for use in various immunoassays and purification techniques.

Methodology:

- **Antibody Preparation:** Dissolve the antibody to be labeled in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.[\[13\]](#) If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.[\[14\]](#)
- **Reagent Preparation:** Allow the vial of Sulfo-NHS-LC-Biotin to equilibrate to room temperature before opening to prevent condensation. Immediately before use, dissolve the reagent in water or the same buffer as the antibody to a concentration of 10 mM.[\[14\]](#)
- **Biotinylation Reaction:** Add a calculated amount of the Sulfo-NHS-LC-Biotin solution to the antibody solution. A 20-fold molar excess of the biotin reagent to the antibody is a common starting point.[\[8\]](#) Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[\[13\]](#)[\[14\]](#)
- **Removal of Excess Biotin:** Separate the biotinylated antibody from unreacted biotin using a desalting spin column, dialysis, or gel filtration.[\[6\]](#)[\[13\]](#)
- **Quantification of Biotinylation (Optional):** The degree of biotin incorporation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[\[6\]](#)
- **Storage:** Store the biotinylated antibody under conditions appropriate for the unmodified antibody.

[Click to download full resolution via product page](#)

Workflow for antibody biotinylation.


In Vivo Vascular Permeability Assay

This protocol describes a method to assess blood-retinal barrier permeability in a mouse model using Sulfo-NHS-LC-Biotin perfusion.[5]

Methodology:

- Animal Preparation: Anesthetize the mouse according to approved institutional protocols.
- Surgical Preparation: Make an incision in the right atrium to allow for exsanguination.[5]

- Perfusion: Insert a 26-gauge needle connected to a syringe into the left ventricle. Perfuse with 10 mL of Sulfo-NHS-LC-Biotin solution (0.75 μ g/g body weight) over 10 minutes at a flow rate of 1 mL/min.[\[5\]](#)
- Fixation: Immediately following biotin perfusion, perfuse with 10 mL of 10% formalin to fix the tissues.[\[5\]](#)
- Tissue Harvest and Processing: Enucleate the eyes and transfer them to 4% paraformaldehyde (PFA) in PBS on ice. After 15 minutes, dissect the retinas in 2x PBS.[\[5\]](#)
- Staining:
 - Permeabilize and block the retinas.
 - Incubate with fluorescently-labeled streptavidin (e.g., CF488A-conjugated streptavidin) to detect the biotinylated proteins that have leaked from the vasculature.
 - Co-stain with a vascular marker, such as isolectin B4 (IB4), to visualize the blood vessels.[\[5\]](#)
- Imaging: Mount the retinas and visualize using confocal microscopy to assess the extent of extravasated biotin, indicating vascular leakage.[\[5\]](#)

[Click to download full resolution via product page](#)

*Workflow for *in vivo* vascular permeability assay.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.sangon.com [store.sangon.com]
- 2. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.hightfine.com]
- 3. cephamls.com [cephamls.com]
- 4. Surface protein biotinylation [protocols.io]
- 5. A Blood-retina Barrier Permeability Assay in Young Mice Using Sulfo-NHS-LC-biotin Perfusion [bio-protocol.org]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- To cite this document: BenchChem. [A Technical Guide to Sulfo-NHS-LC-Biotin: Properties, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12352772#sulfo-nhs-lc-biotin-sodium-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com